1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane is a fluorinated organic compound with the molecular formula C7H2F9I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodide. It is known for its unique chemical properties, which include high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane typically involves the iodination of a perfluorinated precursor. One common method is the reaction of a perfluoroalkyl iodide with a suitable fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or alkoxides.
Reduction Reactions: The compound can be reduced to form perfluorinated alkanes.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form perfluorinated carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) are employed.
Major Products Formed
Substitution Reactions: Perfluorinated alkyl halides or ethers.
Reduction Reactions: Perfluorinated alkanes.
Oxidation Reactions: Perfluorinated carboxylic acids.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and in various organic transformations.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive iodine atom. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include nucleophilic substitution and radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
- Perfluorohexyl iodide
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane is unique due to its specific chain length and the presence of an iodine atom, which imparts distinct reactivity compared to other perfluorinated compounds. Its high degree of fluorination also contributes to its exceptional chemical stability and resistance to degradation.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9I/c1-3(17)2-4(8,9)5(10,11)6(12,13)7(14,15)16/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSZRNIXPFFLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601809 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89889-25-8 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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